molecular formula C21H23FN6O2 B2384839 1-ethyl-7-(2-fluorobenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014031-31-2

1-ethyl-7-(2-fluorobenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2384839
M. Wt: 410.453
InChI Key: UPFBJUBDRAOPIX-UHFFFAOYSA-N
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Description

The compound “1-ethyl-7-(2-fluorobenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione” has a molecular formula of C21H23FN6O2. Its average mass is 410.445 Da and its monoisotopic mass is 410.186646 Da .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structural features similar to the queried chemical, particularly those containing purine or pyrazole moieties, are subjects of chemical synthesis and structural analysis. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored for their cytotoxic activities against various cancer cell lines, showcasing the potential for anticancer drug development (Deady et al., 2003). Similarly, the selective N-7 methylation of purines in a solvent-facilitated process presents a regiospecific method for chemical modification, indicating the compound's relevance in synthetic chemistry research (Lebraud et al., 2013).

Biological Activities and Applications

Derivatives with purine and pyrazole rings have been investigated for various biological activities. For instance, 8-benzyltetrahydropyrazino[2,1-f]purinediones have been studied for their potential in treating neurodegenerative diseases through adenosine receptor antagonism and monoamine oxidase inhibition, highlighting their multifaceted pharmacological profiles (Brunschweiger et al., 2014). Moreover, substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized for their hypoglycemic and hypolipidemic activities in diabetic mice models, indicating their potential as therapeutic agents for diabetes and related metabolic disorders (Kim et al., 2004).

properties

IUPAC Name

1-ethyl-7-[(2-fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-6-26-19(29)17-18(25(5)21(26)30)23-20(28-14(4)12(2)13(3)24-28)27(17)11-15-9-7-8-10-16(15)22/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFBJUBDRAOPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3F)N4C(=C(C(=N4)C)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-7-(2-fluorobenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

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